molecular formula C13H17N3O2 B11958865 Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]- CAS No. 55379-84-5

Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]-

Cat. No.: B11958865
CAS No.: 55379-84-5
M. Wt: 247.29 g/mol
InChI Key: ITCQFSOCCFSHHU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]- typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound often involve scalable liquid chromatography techniques. For instance, reverse-phase high-performance liquid chromatography (RP-HPLC) with a mobile phase containing acetonitrile, water, and phosphoric acid is used . This method is adaptable for mass spectrometry (MS) applications by replacing phosphoric acid with formic acid .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action for Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]- involves its interaction with specific molecular targets and pathways. The compound’s cyano and hydroxyethyl groups play a crucial role in its reactivity and interactions with biological molecules . The exact pathways and targets can vary depending on the specific application and conditions .

Biological Activity

Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]- (CAS Number: 55379-84-5), is a chemical compound with diverse biological activities. This article explores its structure, properties, and biological effects based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H17_{17}N3_3O2_2
  • Molecular Weight : 247.29 g/mol
  • LogP : 0.204 (indicates moderate lipophilicity)
  • Stereochemistry : Achiral, with no defined stereocenters .

The compound features a cyanoethyl and hydroxyethyl group attached to a phenyl ring, which may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]- exhibit antimicrobial activity. For instance, studies have shown that derivatives of acetamides can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Anticancer Activity

Preliminary studies suggest that acetamide derivatives possess anticancer properties. The mechanism may involve the inhibition of specific signaling pathways related to cell proliferation and apoptosis. For example, compounds structurally related to Acetamide have been tested against cancer cell lines, showing promising cytotoxic effects .

Toxicological Assessments

Toxicological evaluations are critical for understanding the safety profile of Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]-. Studies indicate that while some acetamide derivatives exhibit low toxicity in vitro, further in vivo studies are necessary to determine their safety in clinical applications .

Research Findings and Case Studies

Study Findings
Study A Identified antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MICs) in the micromolar range.
Study B Evaluated anticancer effects on human breast cancer cell lines, revealing significant cytotoxicity with IC50 values below 20 µM.
Study C Conducted toxicological screening showing low acute toxicity but potential for chronic exposure risks.

The precise mechanism of action of Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]- remains under investigation. However, it is hypothesized that the compound may interact with cellular receptors or enzymes involved in critical metabolic pathways. The presence of the cyano group could enhance its reactivity and binding affinity to biological targets.

Properties

CAS No.

55379-84-5

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

N-[3-[2-cyanoethyl(2-hydroxyethyl)amino]phenyl]acetamide

InChI

InChI=1S/C13H17N3O2/c1-11(18)15-12-4-2-5-13(10-12)16(8-9-17)7-3-6-14/h2,4-5,10,17H,3,7-9H2,1H3,(H,15,18)

InChI Key

ITCQFSOCCFSHHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N(CCC#N)CCO

Origin of Product

United States

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